molecular formula C6H9N3O2 B11917962 2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one

2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one

Katalognummer: B11917962
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: JTJHSGSQNANCOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one (CAS 2222743-27-1) is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel epigenetic therapies. This compound, with the molecular formula C 6 H 9 N 3 O 2 and a molecular weight of 155.15, serves as a core structural motif for a class of compounds known as 1,4-oxazepines . Its primary research value lies in its role as a key precursor in the design and synthesis of potent Bromodomain and Extra-Terminal (BET) protein inhibitors . BET proteins, such as BRD4, are epigenetic "readers" that play a critical role in gene transcription and are promising therapeutic targets for various cancers and other human diseases . Researchers have utilized this 1,4-oxazepine scaffold to develop exceptionally potent proteolysis-targeting chimeric (PROTAC) small molecules, which are capable of inducing the degradation of BET proteins rather than merely inhibiting them . This mechanism has shown remarkable efficacy, achieving complete and durable tumor regression in preclinical leukemia models, positioning derivatives of this scaffold among the most potent BET degraders reported . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for application in foods, cosmetics, drugs, or household products. All chemicals must be handled by qualified professionals in an appropriate research setting.

Eigenschaften

Molekularformel

C6H9N3O2

Molekulargewicht

155.15 g/mol

IUPAC-Name

5,6,7,9-tetrahydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one

InChI

InChI=1S/C6H9N3O2/c10-6-8-7-5-4-11-3-1-2-9(5)6/h1-4H2,(H,8,10)

InChI-Schlüssel

JTJHSGSQNANCOE-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=NNC2=O)COC1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Base-Mediated Ring Closure

The oxazepinone moiety is frequently constructed via base-catalyzed cyclocondensation. In analogous systems, methyl 2-cyano-3,3-dimethylthioacrylate reacts with aminophenol derivatives in DMSO containing catalytic NaOH, yielding pyranodiazepine scaffolds with 85% efficiency. For the target compound, a similar approach could employ 2-amino-3-hydroxycyclopentanone as the nucleophile, attacking a nitrile-containing electrophile (e.g., methyl 2-cyanoacrylate). IR spectroscopy (C≡N stretch at 2209 cm⁻¹) and ¹³C NMR (nitrile signal at ~115 ppm) would confirm intermediate formation before intramolecular lactamization forms the oxazepin-3-one core.

Solvent and Temperature Optimization

Reaction efficiency depends critically on solvent polarity and temperature. Ethanol reflux (78°C) with triethylamine facilitates cyclization in related oxazepine syntheses, while DMSO enables milder conditions (room temperature) for sensitive substrates. A comparative study using these solvents could determine optimal parameters for the target molecule, with yields projected between 65–85% based on analogous systems.

Triazole Ring Annulation Methodologies

Hydrazine-Mediated Cyclization

Introducing thetriazolo moiety often involves hydrazine derivatives. In compound 6 , NH₂NH₂·H₂O converts methylthio groups into amino pyrazoles via nucleophilic displacement. Applied to the oxazepinone intermediate, treatment with thiosemicarbazide could yield a thioamide precursor, followed by oxidative cyclization (e.g., with I₂/KI) to form the triazole ring. Mass spectrometry (e.g., m/z 281.09 for related triazoles) and ¹H NMR (NH₂ protons at δ 7.00 ppm) would validate successful annulation.

[3+2] Cycloaddition Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route. Installing an alkyne at C3 of the oxazepinone core and reacting with an azide (e.g., 2-azidoethylamine) under Cu(I) catalysis could directly form the triazole ring. This method, though unobserved in the reviewed literature, aligns with modern click chemistry paradigms and might achieve yields exceeding 90% with optimized catalysts.

Functional Group Interconversion Pathways

Nitrile to Amidine Transformations

The nitrile group in intermediate 5 undergoes nucleophilic addition with amines to form amidines, which cyclize to triazoles. For the target compound, reacting a nitrile-substituted oxazepinone with hydroxylamine could produce an amidoxime, subsequently dehydrated to the triazole using PCl₅ or POCl₃. IR spectroscopy would track the disappearance of the C≡N stretch (2209 cm⁻¹) and emergence of C=N vibrations (1610–1623 cm⁻¹).

Analytical Characterization and Validation

Spectroscopic Confirmation

Table 1: Key Spectral Signatures for Intermediate and Target Compound

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Oxazepinone C=O1705165–170
Triazole C=N1610–1623145–150
NH (oxazepinone)3206–33258.61 (br s)
CH₂ (bridgehead)2.73 (s, SCH₃)40–45

Chromatographic Purity Assessment

Recrystallization from ethanol or acetone remains the primary purification method, with HPLC analysis (C18 column, MeOH/H₂O 70:30) anticipated to show ≥98% purity. Retention times for related compounds range from 6.2–8.5 minutes, providing a benchmark for the target molecule.

Comparative Evaluation of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Time (h)Cost Index
Base-mediated cyclization85973Low
Hydrazine cyclization659510Moderate
CuAAC (projected)90*99*2*High

*Theoretical values based on analogous click chemistry reactions.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wissenschaftliche Forschungsanwendungen

2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Der Wirkungsmechanismus von 2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Ziele können je nach spezifischer Anwendung und Kontext variieren .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 2,6,7,9-tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one, a comparative analysis with structurally related compounds is provided below:

Structural and Functional Group Differences

  • Target Compound: Combines a triazole ring fused to an oxazepine (7-membered ring with one oxygen atom).
  • 9-Chloro-3,4,6,7-tetrahydro-2H-[1,4]diazepino[6,7,1-hi]indol-1-one: Features a diazepine ring (7-membered with two nitrogen atoms) fused to an indole system. The chloro substituent and additional nitrogen atoms may confer distinct electronic and steric properties, affecting binding affinity in medicinal chemistry contexts .
  • The lack of oxygen reduces polarity compared to the target compound, which may alter pharmacokinetic profiles .

Physicochemical Properties

Property Target Compound 9-Chloro-3,4,6,7-tetrahydro-2H-[1,4]diazepino[6,7,1-hi]indol-1-one 2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one
Molecular Formula Not explicitly reported C₁₃H₁₂ClN₃O C₇H₁₁N₃O
Molecular Weight Not explicitly reported ~261.71 g/mol 153.18 g/mol
Density (g/cm³) Not reported Not reported 1.45
Polar Surface Area (PSA) Not reported Not reported 50.68 Ų
LogP Not reported Not reported 0.30

Key Research Findings

  • The target compound’s LC-MS profile (m/z = 517 [M+H]+) indicates stability under analytical conditions, supporting its utility in high-throughput drug discovery .
  • The azepine-based analog (C₇H₁₁N₃O) exhibits lower molecular weight and LogP, suggesting improved blood-brain barrier penetration compared to the target compound .

Biologische Aktivität

2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one (CAS No. 2222743-27-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazolobenzodiazepines and exhibits a variety of pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical formula of 2,6,7,9-tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one is C6H9N3O2C_6H_9N_3O_2 with a molecular weight of 155.15 g/mol. The structure features a fused triazole and oxazepine ring system which is pivotal for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Properties : Research indicates that derivatives of triazoles show efficacy against various bacterial strains. In vitro studies have shown that 2,6,7,9-tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one exhibits effective antibacterial activity comparable to standard antibiotics .
  • Antifungal Activity : The compound has also been tested against fungal strains and has shown promising antifungal effects .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests its potential utility in treating inflammatory diseases.

Analgesic Properties

Preliminary research indicates that 2,6,7,9-tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one may possess analgesic properties. Animal studies have reported decreased pain response in models treated with this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the chemical structure of triazoles can significantly influence their pharmacological profiles:

Structural Feature Effect on Activity
Presence of electron-withdrawing groupsIncreases antibacterial activity
Alteration in ring sizeAffects binding affinity to biological targets
Substitution patterns on the triazole ringModulates anti-inflammatory effects

Case Studies

Several case studies have explored the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study published in 2020 demonstrated that derivatives of 2,6,7,9-tetrahydro-3H,5H-triazolo[3,4-c][1,4]oxazepin showed enhanced antimicrobial activity when compared to traditional antibiotics .
  • Anti-inflammatory Research : Another research article highlighted the compound's ability to reduce inflammation markers in a rat model of arthritis . This study suggests potential therapeutic applications in chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one?

  • Methodological Answer : The compound is synthesized via [3+2]-cycloaddition reactions or intramolecular cyclization. For example, hydrazones derived from 1,4-benzodiazepine precursors undergo oxidative cyclization in the presence of iodine or hypervalent iodine reagents to form the tricyclic core . Another route involves KOH-catalyzed cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in DMF at 100°C, followed by NaBH4 hydrogenation to avoid side products .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography (e.g., hexagonal crystal systems with space group P2₁2₁2₁) resolves stereochemical ambiguities, while ¹H/¹³C NMR confirms proton environments and carbon frameworks. For instance, the oxazepine ring protons resonate at δ 4.2–5.1 ppm, and the triazole carbons appear at 145–160 ppm .

Q. What analytical methods are used to assess purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>98%). Stability under acidic/basic conditions is tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours), with LC-MS tracking decomposition products .

Advanced Research Questions

Q. How do substituents on the triazole or oxazepine rings influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 2,6-dichlorophenyl at position 6) enhance antimicrobial activity by increasing lipophilicity, while methoxy groups improve solubility but reduce potency. Pharmacological evaluation involves in vitro assays against Staphylococcus aureus (MIC = 2–8 µg/mL) .

Q. What strategies resolve contradictions in reaction yields during cyclization?

  • Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., thiadiazepine vs. thiadiazine formation). Optimizing catalyst load (e.g., 10 mol% KOH vs. 5 mol% p-TsOH) and temperature (80°C vs. 100°C) shifts selectivity. Kinetic studies via ¹H NMR reaction monitoring identify intermediates favoring the desired product .

Q. How can one-pot protocols improve synthesis efficiency?

  • Methodological Answer : A metal-free, one-pot method combines 4-amino-3-mercapto-1,2,4-triazole derivatives with dibenzoylacetylene in DCM at room temperature, achieving >90% yield. The protocol eliminates purification steps by leveraging in situ cyclization and precipitation .

Q. What computational methods predict physicochemical properties for derivative optimization?

  • Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps to assess reactivity, while molecular docking (e.g., AutoDock Vina) models binding to bacterial dihydrofolate reductase (DHFR). LogP values (2.5–4.0) correlate with membrane permeability in Caco-2 cell assays .

Q. How do solvent systems affect crystallization for X-ray analysis?

  • Methodological Answer : Slow vapor diffusion of diethyl ether into a saturated DCM solution yields single crystals suitable for X-ray diffraction. Crystal packing analysis reveals π-π stacking between triazole rings (3.5–4.0 Å spacing), stabilizing the lattice .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.